Purine-6(1H)-thione, 8-methyl-
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Overview
Description
Purine-6(1H)-thione, 8-methyl-: is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This specific compound, with a thione group at the 6-position and a methyl group at the 8-position, has unique properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Purine-6(1H)-thione, 8-methyl- typically begins with commercially available purine derivatives.
Methylation: The methyl group at the 8-position can be introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Purine-6(1H)-thione, 8-methyl- can undergo oxidation reactions, where the thione group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of different substituted purines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced purine derivatives.
Substitution: Substituted purines with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Purine-6(1H)-thione, 8-methyl- can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: Due to its structural similarity to nucleic acid components, it can be used in the design of antiviral and anticancer drugs.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: Purine-6(1H)-thione, 8-methyl- can interact with enzymes involved in nucleic acid metabolism, inhibiting their activity.
Comparison with Similar Compounds
Purine-6(1H)-thione: Lacks the methyl group at the 8-position.
8-Methylpurine: Lacks the thione group at the 6-position.
6-Chloropurine: Has a chlorine atom instead of a thione group at the 6-position.
Uniqueness:
Purine-6(1H)-thione, 8-methyl-:
Properties
IUPAC Name |
8-methyl-3,7-dihydropurine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVHKHHYZLMJQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=S)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390754 |
Source
|
Record name | Purine-6(1H)-thione, 8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-23-4 |
Source
|
Record name | 8-Methyl-6-thiopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine-6(1H)-thione, 8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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